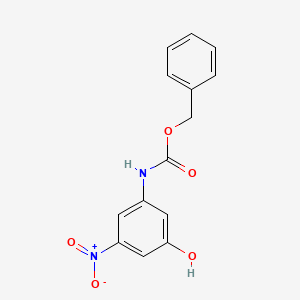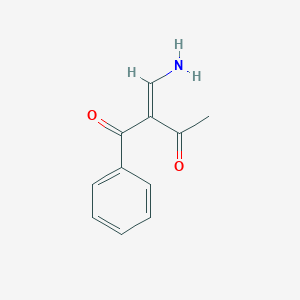![molecular formula C9H12 B8034415 5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT)](/img/structure/B8034415.png)
5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinylbicyclo[2.2.1]hept-2-ene, also known as 5-Vinyl-2-norbornene, is a colorless to almost colorless clear liquid with the molecular formula C9H12 and a molecular weight of 120.20 g/mol . It is stabilized with butylated hydroxytoluene (BHT) to prevent polymerization during storage and handling . This compound is known for its high reactivity due to the presence of both a vinyl group and a strained bicyclic structure, making it a valuable intermediate in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Vinylbicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene, followed by dehydrogenation . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of 5-Vinylbicyclo[2.2.1]hept-2-ene often involves continuous flow processes to ensure consistent quality and yield . The use of stabilizers like BHT is crucial to prevent unwanted polymerization during production and storage . The compound is typically purified through distillation to achieve the desired purity level of over 98% .
Chemical Reactions Analysis
Types of Reactions
5-Vinylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated bicyclic compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated bicyclic compounds, and halogenated derivatives . These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-Vinylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Vinylbicyclo[2.2.1]hept-2-ene involves its high reactivity due to the strained bicyclic structure and the presence of the vinyl group . The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a reactive intermediate that can be functionalized to produce a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Ethylbicyclo[2.2.1]hept-2-ene: Similar structure but with an ethyl group instead of a vinyl group.
5-Methylbicyclo[2.2.1]hept-2-ene: Contains a methyl group instead of a vinyl group.
5-Phenylbicyclo[2.2.1]hept-2-ene: Features a phenyl group in place of the vinyl group.
Uniqueness
5-Vinylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the vinyl group, which imparts higher reactivity compared to its analogs with alkyl or aryl substituents . This increased reactivity makes it particularly valuable in polymer chemistry and organic synthesis .
Properties
IUPAC Name |
(1R,4S)-5-ethenylbicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2/t7-,8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHZQLKOKTDAI-PSGOWDBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1C[C@@H]2C[C@H]1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034348.png)


![N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034359.png)
![N-benzyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034363.png)
![tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate](/img/structure/B8034371.png)
![1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate](/img/structure/B8034379.png)







